molecular formula C13H16O B14613181 3-Methylidene-6-phenylhex-5-en-2-ol CAS No. 57217-13-7

3-Methylidene-6-phenylhex-5-en-2-ol

Cat. No.: B14613181
CAS No.: 57217-13-7
M. Wt: 188.26 g/mol
InChI Key: FBCAWMRDTWOOJO-UHFFFAOYSA-N
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Description

3-Methylidene-6-phenylhex-5-en-2-ol is a branched alkenol featuring a methylidene group (CH₂=) at position 3, a phenyl substituent at position 6, and a double bond at position 5.

Properties

CAS No.

57217-13-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-methylidene-6-phenylhex-5-en-2-ol

InChI

InChI=1S/C13H16O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-6,8-10,12,14H,1,7H2,2H3

InChI Key

FBCAWMRDTWOOJO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)CC=CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-6-phenylhex-5-en-2-ol can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with 3-methyl-2-butenal, followed by reduction and dehydration steps. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-6-phenylhex-5-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce 3-methyl-6-phenylhexanol .

Scientific Research Applications

3-Methylidene-6-phenylhex-5-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-6-phenylhex-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and functional groups among 3-Methylidene-6-phenylhex-5-en-2-ol and related compounds:

Compound Name Key Structural Features Functional Groups Potential Applications References
This compound Methylidene (C3), phenyl (C6), alkene (C5) Alcohol, alkene Pharmaceuticals, fragrances
6-Phenylhexa-1,3,5-triyn-1-ol Triple bonds (C1, C3, C5), phenyl (C6) Alcohol, alkynes Organic synthesis intermediates
2-Isopropyl-5-methylhex-4-en-1-ol Isopropyl (C2), methyl (C5), alkene (C4) Alcohol, alkene Solvents, surfactants
6-Methylhept-5-en-2-yl acetate Acetate ester (C2), methyl (C6), alkene (C5) Ester, alkene Flavoring agents
Methyl 4-methoxy-...hex-5-enoate Methoxy, methoxymethylidene, ester (C1) Ester, alkene, ether Synthetic intermediates
Key Observations:

Functional Groups :

  • The target compound’s alcohol group distinguishes it from esters (e.g., 6-methylhept-5-en-2-yl acetate) and ethers (e.g., methoxy-containing derivatives in ). Alcohols exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and boiling points.
  • Compounds with triple bonds (e.g., 6-phenylhexa-1,3,5-triyn-1-ol) are more reactive in cycloadditions or polymerization but less stable under ambient conditions compared to alkenes .

Substituent Effects: The phenyl group in this compound enhances hydrophobicity and may stabilize the molecule via resonance or van der Waals interactions in biological systems. In contrast, aliphatic chains (e.g., 2-isopropyl-5-methylhex-4-en-1-ol) increase volatility and reduce melting points . Methoxy and ester groups (e.g., methyl 4-methoxy-...hex-5-enoate) lower reactivity toward nucleophiles but improve stability under acidic conditions .

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